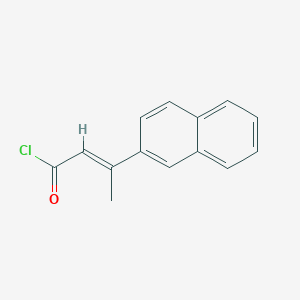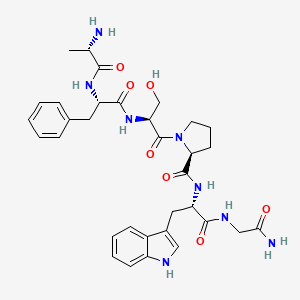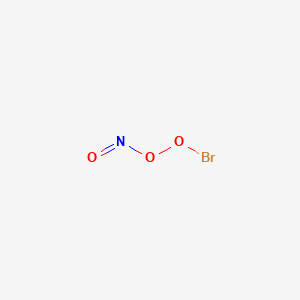
2,2',2''-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 7-bromo-9,9-dipropyl-9H-fluorene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) typically involves a multi-step process. One common method includes the bromination of 9,9-dipropyl-9H-fluorene followed by a coupling reaction with benzene-1,3,5-triyl trihalide. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene moieties can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
Applications De Recherche Scientifique
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) involves its interaction with molecular targets through its electronic and steric properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in various applications. The pathways involved often include electron transfer processes and conformational changes that affect its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar in structure but with acetonitrile groups instead of fluorene moieties.
Benzene-1,3,5-triyl triformate: Contains formate groups instead of brominated fluorene groups.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is unique due to its combination of brominated fluorene groups and a central benzene core, providing distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
Propriétés
Numéro CAS |
500224-48-6 |
|---|---|
Formule moléculaire |
C63H63Br3 |
Poids moléculaire |
1059.9 g/mol |
Nom IUPAC |
2-[3,5-bis(7-bromo-9,9-dipropylfluoren-2-yl)phenyl]-7-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C63H63Br3/c1-7-25-61(26-8-2)55-34-40(13-19-49(55)52-22-16-46(64)37-58(52)61)43-31-44(41-14-20-50-53-23-17-47(65)38-59(53)62(27-9-3,28-10-4)56(50)35-41)33-45(32-43)42-15-21-51-54-24-18-48(66)39-60(54)63(29-11-5,30-12-6)57(51)36-42/h13-24,31-39H,7-12,25-30H2,1-6H3 |
Clé InChI |
QAWREBVAAYUYPO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C6=C(C5(CCC)CCC)C=C(C=C6)Br)C7=CC8=C(C=C7)C9=C(C8(CCC)CCC)C=C(C=C9)Br)C2=C1C=C(C=C2)Br)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)

![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

